Methyl 3-nitrobenzenesulfonate
Description
Contextualization within Arylsulfonate Esters
Methyl 3-nitrobenzenesulfonate belongs to the broader class of arylsulfonate esters. These compounds are characterized by the general structure Ar-SO₂-OR, where 'Ar' is an aryl group and 'R' is an alkyl or aryl group. Arylsulfonate esters are notable for the electron-withdrawing nature of the arylsulfonyl group, which makes the sulfonate moiety an excellent leaving group in nucleophilic substitution and elimination reactions. eurjchem.com This property is fundamental to their application in organic synthesis, where they are often used to activate alcohols for subsequent reactions. researchtrends.net
The reactivity of arylsulfonate esters can be modulated by the substituents on the aromatic ring. In the case of this compound, the presence of the nitro group (-NO₂) significantly influences its chemical behavior. The nitro group is a strong electron-withdrawing group, which further enhances the leaving group ability of the sulfonate. cymitquimica.comvulcanchem.com This makes this compound a more reactive alkylating agent compared to its non-nitrated counterpart, methyl benzenesulfonate.
Historical Trajectories in Synthetic Organic Research
Historically, related compounds like sodium 3-nitrobenzenesulfonate have been used as oxidizing agents in dye synthesis and other industrial processes. atamanchemicals.comzhishangchemical.com Research on similar compounds, such as methyl 4-nitrobenzenesulfonate, has explored their reaction kinetics, for example, in studies of nucleophilic substitution reactions with various nucleophiles and in micellar solutions. nih.govchemicalbook.com These studies provide a valuable comparative framework for understanding the reactivity of this compound. The investigation of such compounds has been crucial in advancing the understanding of reaction mechanisms and the role of substituent effects in organic chemistry.
Structural Specificity and Positional Isomerism in Nitrobenzenesulfonates
The concept of isomerism is central to understanding the properties and reactivity of nitrobenzenesulfonates. Positional isomerism arises when functional groups or other substituents are located at different positions on a carbon skeleton. adichemistry.comaskiitians.com For methyl nitrobenzenesulfonate, three positional isomers exist: methyl 2-nitrobenzenesulfonate, this compound, and methyl 4-nitrobenzenesulfonate.
The position of the nitro group relative to the methyl sulfonate group has a profound impact on the electronic properties and, consequently, the chemical reactivity of the molecule.
This compound (meta-isomer): The nitro group is at the meta position. Its electron-withdrawing effect primarily operates through an inductive effect, influencing the reactivity of the sulfonate ester.
Methyl 4-nitrobenzenesulfonate (para-isomer): The nitro group is at the para position. Here, both strong inductive and resonance effects are at play, making the sulfonate an even better leaving group. This isomer has been a subject of kinetic studies. nih.gov
Methyl 2-nitrobenzenesulfonate (ortho-isomer): The nitro group is at the ortho position. In addition to electronic effects, steric hindrance between the adjacent nitro and sulfonate groups can influence its reactivity and conformation.
The distinct properties of these isomers mean that their applications in organic synthesis can differ. The specific placement of the nitro group in this compound dictates its unique electronic and steric environment, leading to specific outcomes in chemical reactions.
Below is a table summarizing the key identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 6214-21-7 cymitquimica.com |
| Molecular Formula | C₇H₇NO₅S cymitquimica.com |
| Molecular Weight | 217.20 g/mol vulcanchem.com |
| SMILES | O=N(=O)C1=CC=CC(=C1)S(=O)(=O)OC cymitquimica.com |
| InChI Key | SWKKKZKIPZOMBG-UHFFFAOYSA-N cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO5S/c1-13-14(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKKKZKIPZOMBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211196 | |
| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6214-21-7 | |
| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6214-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006214217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 3-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Methyl 3 Nitrobenzenesulfonate
Direct Esterification Approaches
Direct esterification is a primary method for the synthesis of Methyl 3-nitrobenzenesulfonate. This typically involves the reaction of a sulfonic acid derivative with methanol (B129727).
The most direct route to this compound is the reaction of 3-nitrobenzenesulfonyl chloride with methanol. In this nucleophilic substitution reaction, the methanol acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. The reaction is typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Research has shown that reacting 3-nitrobenzenesulfonyl chloride with methanol can be a straightforward process. For instance, in one study, a solution of 3-nitrobenzenesulfonyl chloride in methanol was gently heated, and after workup, the resulting products were isolated and characterized. iucr.orgnih.gov The formation of the ester proceeds via the attack of the methanol oxygen on the sulfur atom of the sulfonyl chloride.
The efficiency of esterification reactions can be significantly improved through catalysis. While the reaction between a sulfonyl chloride and an alcohol is often facile, related esterifications of sulfonic acids benefit greatly from catalysts. Aromatic sulfonic acids, including nitrobenzenesulfonic acids, are themselves strong acids and can serve as catalysts in various organic reactions, including esterification.
Studies have investigated the use of benzenesulfonic acid and its derivatives as effective green catalysts for esterification, aiming to replace more corrosive options like sulfuric acid. revistadechimie.ro Furthermore, lanthanide(III) salts of aromatic sulfonic acids, such as lanthanide(III) nitrobenzenesulfonates, have been prepared and shown to be efficient, reusable Lewis acid catalysts for reactions like the acylation of alcohols. kuleuven.be These catalysts can be effective in small molar percentages and are not deactivated by the presence of water. kuleuven.be
Synthesis of Related Alkyl 3-Nitrobenzenesulfonates
The general methodology for synthesizing this compound can be extended to a variety of other alcohols to produce a range of alkyl 3-nitrobenzenesulfonate esters. The reaction of 3-nitrobenzenesulfonyl chloride with different primary or secondary alcohols under similar conditions yields the corresponding sulfonate esters. This versatility makes 3-nitrobenzenesulfonyl chloride a valuable reagent for introducing the 3-nitrophenylsulfonyl group onto various molecular scaffolds.
A related synthesis involves the direct reaction of sulfonic acids with activating agents to form sulfonamides and activated sulfonate esters. amazonaws.com For example, 3-nitrobenzenesulfonic acid can be reacted to form derivatives like 3-nitrobenzenesulfonic acid allylamide, demonstrating the reactivity of the sulfonic acid group towards forming different functional groups. amazonaws.com
Preparative Strategies for Precursors and Derivatives
The efficient synthesis of this compound relies on the availability of its key precursor, 3-nitrobenzenesulfonyl chloride, which in turn is derived from sodium 3-nitrobenzenesulfonate.
Sodium 3-nitrobenzenesulfonate is a primary industrial precursor, produced through the sulfonation of nitrobenzene (B124822). atamanchemicals.comnanotrun.com The traditional and most established method involves reacting nitrobenzene with oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid) at temperatures ranging from 80°C to 130°C. prepchem.comscribd.com Following the sulfonation, the reaction mixture is typically diluted, neutralized with an alkali like sodium carbonate, and the product is salted out using sodium chloride. nanotrun.comprepchem.com
To create a more environmentally friendly and efficient process, catalytic methods have been developed. One such method employs sodium tungstate (B81510) as a catalyst and sulfur trioxide as the sulfonating agent. google.comgoogle.com This approach significantly reduces the formation of the primary byproduct, 3,3'-dinitrodiphenyl sulfone, and avoids the generation of sulfuric acid waste, thus enabling a cleaner production process with product purity of 98% or higher. google.comgoogle.com
| Method | Reagents | Catalyst | Temperature | Key Advantages | Reference |
|---|---|---|---|---|---|
| Oleum Sulfonation | Nitrobenzene, Oleum (SO₃ in H₂SO₄) | None | 80-130°C | Established industrial process. | prepchem.com |
| Catalytic Sulfonation | Nitrobenzene, Sulfur Trioxide (SO₃) | Sodium Tungstate | 80-120°C | Reduced byproducts, no sulfuric acid waste, higher purity (≥98%). | google.comgoogle.com |
3-Nitrobenzenesulfonyl chloride is also used to synthesize important chiral derivatives, such as (S)-glycidyl-3-nitrobenzenesulfonate. This compound is a valuable chiral synthon used in the preparation of enantiomerically pure pharmaceuticals. nih.govthermofisher.com
The synthesis can be achieved by reacting a chiral precursor alcohol with 3-nitrobenzenesulfonyl chloride. One patented method describes a one-pot process starting from 3-chloro-1,2-propanediol (B139630). google.comgoogle.com The 3-chloro-1,2-propanediol is first converted to glycidol (B123203) using a phosphate (B84403) salt, which then reacts in situ with 3-nitrobenzenesulfonyl chloride in the presence of a base to yield the desired chiral glycidyl (B131873) derivative with high purity and yield. google.comgoogle.com
| Precursor | Key Reagent | Yield | Chemical Purity | Optical Purity | Reference |
|---|---|---|---|---|---|
| (S)-3-chloro-1,2-propanediol | 3-Nitrobenzenesulfonyl chloride | 80.5% | 99.2% | 99.5% ee | google.comgoogle.com |
Methodological Advancements in Reaction Optimization and Yield
Investigation of Catalyst Systems for Sulfonation
The core of synthesizing this compound lies in the electrophilic aromatic sulfonation of a benzene (B151609) ring. While strong acids like concentrated sulfuric acid or oleum can act as both reactant and catalyst by forming the active electrophile (SO3 or HSO3+), dedicated catalyst systems have been investigated to improve reaction rates and yields. masterorganicchemistry.com
Industrial patents have disclosed the use of specific metal catalysts for the sulfonation of nitrobenzene to produce 3-nitrobenzenesulfonic acid or its salts.
Vanadium Catalysts : One process describes the use of a vanadium catalyst in conjunction with fuming sulfuric acid. google.com
Tungsten-Based Catalysts : A more detailed method employs sodium tungstate as a catalyst for the reaction between nitrobenzene and sulfur trioxide. google.com The catalyst is added at a concentration of 0.05%-0.5% of the nitrobenzene weight. google.com
These catalytic approaches represent an effort to move beyond the high-volume acid requirements of traditional sulfonation, potentially offering milder reaction conditions and improved selectivity.
Table 1: Comparison of Catalyst Systems for Sulfonation of Nitrobenzene
| Catalyst System | Reagents | Key Process Conditions | Reported Yield | Source(s) |
| None (Strong Acid) | Nitrobenzene, Oleum (25% free SO3) | Heat to 110-115°C until reaction completion. | Not explicitly stated, but method is for preparation. | prepchem.comscribd.com |
| Vanadium Catalyst | Nitrobenzene, Fuming Sulfuric Acid | Not detailed in available sources. | 87-93.5% | google.com |
| Sodium Tungstate | Nitrobenzene, Sulfur Trioxide (SO3) | Catalyst added to nitrobenzene, then SO3 added at 80-100°C, followed by heating at 100-120°C for 2-4 hours. | 98.6% | google.com |
Recovery and Purification Techniques for Reaction Products
The isolation and purification of the reaction product are critical for obtaining this compound of high purity. The techniques employed are generally standard for crystalline organic solids and are adapted from the purification of its precursor, sodium 3-nitrobenzenesulfonate.
The typical recovery process begins after the sulfonation reaction is complete. The reaction mixture is cooled and then carefully poured onto ice water. prepchem.comscribd.com This step quenches the reaction and helps to precipitate either by-products or the desired sulfonic acid intermediate. A common subsequent step is "salting out," where a salt such as sodium chloride is added to the aqueous solution. prepchem.comzhishangchemical.com This increases the ionic strength of the solution, reducing the solubility of the sodium 3-nitrobenzenesulfonate and causing it to precipitate. prepchem.comzhishangchemical.com
The crude solid is then collected via filtration. prepchem.comzhishangchemical.com The primary method for purification is recrystallization . This process involves dissolving the crude product in a minimum amount of a suitable warm solvent, followed by cooling to allow the formation of pure crystals while impurities remain in the solution. prepchem.comyoutube.com For the related sodium 3-nitrobenzenesulfonate, water is a common recrystallization solvent. prepchem.com For other similar compounds like methyl 3-nitrobenzoate, warm ethanol (B145695) is used. youtube.com The purified crystals are again collected by vacuum filtration, often washed with a small amount of a cold solvent to remove residual impurities, and finally dried in an oven at a temperature below the product's melting point. youtube.com For more challenging separations, column chromatography techniques may be employed. beilstein-journals.org
Table 2: Summary of Recovery and Purification Techniques
| Technique | Purpose | Description | Source(s) |
| Quenching | Stop the reaction and initiate precipitation. | The acidic reaction mixture is poured into a large volume of ice or ice water. | prepchem.comscribd.com |
| Salting Out | Isolate the sodium salt of the sulfonic acid from the aqueous solution. | Sodium chloride is added to the solution, which reduces the solubility of the organic salt, causing it to precipitate. | prepchem.comzhishangchemical.com |
| Filtration | Separate the solid crude product from the liquid phase. | Standard vacuum filtration is used to collect the precipitated solid. | prepchem.comzhishangchemical.comyoutube.com |
| Recrystallization | Purify the crude solid product. | The solid is dissolved in a minimal amount of a hot solvent (e.g., water, ethanol) and allowed to cool slowly, forming pure crystals. | prepchem.comyoutube.com |
| Drying | Remove residual solvent from the final product. | The purified, filtered crystals are placed in a temperature-controlled oven (e.g., 50°C) to dry. | youtube.com |
Chemical Reactivity and Mechanistic Investigations of Methyl 3 Nitrobenzenesulfonate
Nucleophilic Displacement Reactions at the Sulfonate Ester Moiety
The primary reaction pathway involving the sulfonate ester is nucleophilic substitution at the methyl group. The nitrobenzenesulfonate anion is a very stable leaving group due to the electron-withdrawing nature of both the sulfonyl group and the nitro group, which delocalize the negative charge. This makes the methyl carbon highly electrophilic and susceptible to attack by nucleophiles via a bimolecular nucleophilic substitution (SN2) mechanism.
Kinetic and Mechanistic Studies of SN2 Reactions with Amines
Kinetic studies on the analogous methyl 4-nitrobenzenesulfonate with a broad range of amines have provided a deep understanding of its SN2 reactivity. These reactions have been extensively monitored, typically in aqueous solution, to determine second-order rate constants (kNu). chemicalbook.com
The reactivity of primary and secondary amines towards methyl 4-nitrobenzenesulfonate is governed by their basicity and steric structure. For the aminolysis reactions, Brønsted-type correlations, which relate the logarithm of the rate constant to the pKa of the nucleophile, are used to classify amines into distinct structural groups. Generally, secondary amines are found to be more reactive than primary amines of similar basicity. acs.org This enhanced reactivity is attributed to the electronic effect of the second alkyl group.
However, increasing steric bulk on the amine, particularly substitution on the α-carbon, diminishes nucleophilicity. The reactivity is also influenced by the nature of atoms at the β-position of the amine. For instance, the presence of an unsaturated (sp2 or sp hybridized) β-carbon leads to enhanced reactivity compared to amines with a corresponding saturated (sp3) β-carbon.
| Nucleophile | Class | pKa | Second-Order Rate Constant (kNu) for Methyl 4-nitrobenzenesulfonate (M-1s-1) |
| Ammonia | Primary | 9.25 | 0.023 |
| Methylamine | Primary | 10.64 | 0.44 |
| Ethylamine | Primary | 10.63 | 0.32 |
| Glycinamide | Primary | 7.97 | 0.012 |
| Diethylamine | Secondary | 10.93 | 2.0 |
| Piperidine | Secondary | 11.22 | 5.5 |
| Morpholine | Secondary | 8.36 | 0.22 |
Table 1: Representative second-order rate constants for the reaction of various primary and secondary amines with methyl 4-nitrobenzenesulfonate in aqueous solution at 25°C. Data illustrates the influence of basicity and structure on nucleophilicity.
Tertiary amines generally exhibit lower reactivity towards methyl 4-nitrobenzenesulfonate compared to primary or secondary amines of similar basicity. This is largely attributed to increased steric hindrance around the nitrogen atom, which impedes its approach to the electrophilic methyl carbon. Brønsted-type plots for tertiary amines often show significant scatter, making it difficult to establish simple structure-reactivity correlations.
Anionic nucleophiles also readily react with methyl nitrobenzenesulfonates. Studies with methyl 4-nitrobenzenesulfonate show that "light-atom" nucleophiles like hydroxide (B78521) and azide (B81097) are significantly more reactive than "heavy-atom" nucleophiles such as bromide, iodide, and thiocyanate (B1210189) ions.
Influence of Micellar Solutions on Reaction Kinetics
The rates of SN2 reactions involving methyl nitrobenzenesulfonates can be dramatically altered by the presence of micelles. These self-assembled surfactant aggregates create a pseudophase within the solution that can concentrate reactants and stabilize the transition state, leading to significant rate enhancements.
The reaction between methyl 4-nitrobenzenesulfonate and bromide ions (Br⁻) has been a model system for studying these effects. acs.orgresearchgate.net In cationic micellar solutions, such as those formed by cetyltrimethylammonium bromide (CTAB), the reaction rate is accelerated. acs.org This is because the cationic micellar surface attracts the anionic bromide nucleophile and also binds the neutral sulfonate ester substrate, increasing their effective local concentrations.
The morphology of the micelles also plays a crucial role. In solutions of gemini (B1671429) (dimeric) surfactants, transitions from spherical to rod-like micelles can cause distinct changes in the observed rate constant. researchgate.net This is linked to changes in the polarity and water content of the micellar interface. These complex behaviors indicate that simple pseudophase kinetic models, which assume constant properties of the micellar phase, are not always adequate to describe the observed kinetics quantitatively. researchgate.net
Transformations Involving the Nitro Aromatic System
Beyond the reactions at the sulfonate ester, the nitro group on the aromatic ring is a versatile functional group that can undergo its own set of transformations.
Reductive Functionalization Pathways of Nitro Compounds
The nitro group is strongly electron-withdrawing and can be readily reduced to an amino group (-NH₂). This transformation is a cornerstone of synthetic chemistry, providing a route to anilines, which are valuable precursors for dyes, pharmaceuticals, and other materials.
Studies on the reduction of 3-nitrobenzenesulfonate (the parent sulfonic acid) have been carried out using gold nanoparticles as catalysts. researchgate.net This highlights a modern approach to the catalytic reduction of nitroarenes. The catalytic activity in such systems is highly dependent on the catalyst's surface area. researchgate.net
More broadly, the reductive functionalization of nitroarenes can be achieved with various reagents and catalysts. acs.orgunimi.it Catalytic hydrogenation using transition metals like palladium or copper is a common industrial method. unimi.it For laboratory-scale synthesis where functional group tolerance is key, chemoselective reducing agents are employed. For example, iron-based catalysts in combination with silanes like phenylsilane (B129415) (PhSiH₃) have been shown to selectively reduce nitro groups in the presence of other reducible functionalities, such as carbonyls. acs.org This allows for the synthesis of complex molecules where multiple functional groups must be preserved. The reaction is believed to proceed through a nitroso intermediate. acs.org
Elucidation of Reaction Intermediates in Nitro Reduction (e.g., Nitroso Species)
The reduction of the nitro group in nitroaromatic compounds like methyl 3-nitrobenzenesulfonate is a stepwise process that proceeds through several key intermediates. acs.org The generally accepted pathway involves the initial reduction of the nitro group (NO₂) to a nitroso group (NO), followed by further reduction to a hydroxylamine (B1172632) (NHOH), and finally to the corresponding amine (NH₂). acs.org
Recent mechanistic studies on the reduction of nitro compounds have provided evidence for the formation of these intermediates. For instance, in the iron-catalyzed reduction of nitroarenes, the formation of a nitroso intermediate is a critical step. acs.org Monitoring these reactions can be challenging due to the high reactivity and short lifespan of the intermediates. acs.org However, techniques such as in situ NMR spectroscopy and mass spectrometry have been employed to detect and characterize these transient species. acs.org For example, in some iron-catalyzed systems, azoxy and azo compounds have been observed, suggesting they are intermediates in the reduction pathway under specific conditions. acs.org
The nature of the reducing agent and reaction conditions can significantly influence the reaction pathway and the observable intermediates. For example, in some catalytic systems, the reduction of the corresponding nitrosoarene is significantly faster than the initial reduction of the nitroarene, making the direct observation of the nitroso intermediate difficult. acs.org
The following table summarizes the key intermediates in the reduction of a generic nitroarene (Ar-NO₂), which is analogous to the reduction of this compound.
| Intermediate | Chemical Formula | Role in Reduction Pathway |
| Nitroarene | Ar-NO₂ | Starting material |
| Nitrosoarene | Ar-NO | Initial reduction product |
| Hydroxylamine | Ar-NHOH | Intermediate formed from nitrosoarene |
| Amine | Ar-NH₂ | Final reduction product |
Catalytic Mechanistic Insights (e.g., Role of Metal Hydride Species)
Catalytic systems, particularly those involving transition metals, are frequently employed for the reduction of nitroarenes. A common mechanistic feature in many of these catalytic cycles is the involvement of metal hydride species as the active reducing agent. acs.orgnih.gov
In iron-catalyzed reductions, for example, a proposed mechanism involves the activation of a precatalyst by a reducing agent like a silane (B1218182) or borane (B79455) to generate an iron(III) hydride species. acs.org This metal hydride then transfers a hydride to the nitro compound in the rate-limiting step of the reaction. acs.org This hydride transfer leads to the formation of the nitroso intermediate and an iron(III) hydroxide species. acs.org The catalyst is then regenerated through subsequent reaction with the reducing agent. acs.org
The properties of the metal hydride, such as the metal-hydrogen bond dissociation energy, are crucial for its reactivity. nih.gov Weak-field ligand systems in metal complexes can lead to more reactive, albeit less stable, metal hydride intermediates that facilitate reductions at milder conditions. nih.gov
The choice of reducing agent can also influence the chemoselectivity of the reduction. For instance, in the presence of other reducible functional groups like aldehydes, a less active reductant can allow for the selective reduction of the nitro group. acs.org
The general steps in a metal-hydride-mediated catalytic reduction of a nitroarene can be summarized as follows:
| Step | Description |
| 1. Catalyst Activation | The metal precatalyst reacts with a stoichiometric reductant (e.g., silane, borane) to form an active metal hydride species. |
| 2. Hydride Transfer | The metal hydride transfers a hydride ion to the nitro group of the substrate, leading to the formation of a nitroso intermediate. This is often the rate-determining step. |
| 3. Intermediate Reduction | The nitroso intermediate is further reduced to the corresponding amine. |
| 4. Catalyst Regeneration | The oxidized metal species is reduced back to the active metal hydride by the stoichiometric reductant, completing the catalytic cycle. |
Potential for Electrophilic Aromatic Substitution Reactions
The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution reactions. The directing effects of the existing substituents, the nitro group (-NO₂) and the methyl sulfonate group (-SO₃CH₃), determine the position of incoming electrophiles. Both the nitro group and the sulfonate group are strong electron-withdrawing groups and are meta-directing. msu.edu
Therefore, when this compound undergoes an electrophilic aromatic substitution reaction, the incoming electrophile is directed to the positions meta to both existing groups. The available positions for substitution are C5.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring by an electrophile to form a carbocation intermediate, known as a sigma complex or arenium ion. masterorganicchemistry.com This is typically the slow, rate-determining step. masterorganicchemistry.com In the subsequent fast step, a proton is removed from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com
The presence of two deactivating groups on the benzene ring makes this compound significantly less reactive towards electrophilic attack than benzene itself. Harsher reaction conditions, such as higher temperatures, are often required for substitution to occur. msu.edu
Other Characteristic Chemical Transformations
Besides nitro group reduction and electrophilic aromatic substitution, this compound can undergo other chemical transformations.
One such reaction is nucleophilic substitution at the sulfonate ester. The sulfonate group is an excellent leaving group, making the methyl group susceptible to attack by nucleophiles. This Sₙ2 reaction can be used to introduce a methyl group to various nucleophiles.
Another potential transformation is hydrolysis of the sulfonate ester. Under appropriate conditions, the ester can be hydrolyzed to yield 3-nitrobenzenesulfonic acid and methanol (B129727). cymitquimica.com
The nitro group itself can participate in reactions other than reduction. For instance, nitroarenes can act as radical acceptors in certain iron-catalyzed reactions. nih.gov
Applications of Methyl 3 Nitrobenzenesulfonate and Its Derivatives in Advanced Organic Synthesis
Intermediate in Complex Molecule Construction
The strategic placement of the nitro and sulfonate functional groups on the benzene (B151609) ring makes methyl 3-nitrobenzenesulfonate a valuable precursor in the assembly of complex molecular frameworks. The nitro group can be readily transformed into other functional groups, such as amines, which are ubiquitous in biologically active molecules. Simultaneously, the methyl sulfonate group acts as a good leaving group in nucleophilic substitution reactions, facilitating the introduction of various substituents onto the aromatic ring.
A significant application of derivatives of this compound is in the synthesis of pharmaceutical compounds. cymitquimica.com A notable example is the use of (S)-(+)-glycidyl 3-nitrobenzenesulfonate, a derivative of this compound, in the preparation of enantiopure (S)-bisoprolol. chembeez.comcymitquimica.comfishersci.ca Bisoprolol is a selective beta-blocker used for the treatment of cardiovascular diseases. The synthesis involves the reaction of (S)-(+)-glycidyl 3-nitrobenzenesulfonate with phenols, a reaction catalyzed by cesium fluoride. chembeez.comfishersci.ca This method provides a reliable route to the enantiomerically pure form of the drug, which is crucial for its therapeutic efficacy. mdpi.com
Another derivative, ((2S)-2-methyloxiranyl)-methyl 3-nitrobenzenesulfonate, has been identified as a critical intermediate in the synthesis of CCR1 antagonists, which are potential therapeutic agents for immune and inflammatory disorders. mdpi.com The reactivity of the epoxy nosylate (B8438820) is central to the construction of the final drug molecule. mdpi.com Furthermore, the sodium salt of 3-nitrobenzenesulfonic acid is a reagent in the synthesis of azetidinyl ketolides, which are being investigated for the treatment of respiratory tract infections. atamanchemicals.comatamanchemicals.com
Table 1: Pharmaceutical Intermediates Derived from this compound
| Derivative Name | Application |
|---|---|
| (S)-(+)-Glycidyl 3-nitrobenzenesulfonate | Synthesis of enantiopure (S)-bisoprolol and orally active HIV-1 protease inhibitors chembeez.comfishersci.ca |
| ((2S)-2-Methyloxiranyl)-methyl 3-nitrobenzenesulfonate | Intermediate in the synthesis of CCR1 antagonists mdpi.com |
The versatile reactivity of this compound and its derivatives also extends to the synthesis of agrochemicals. cymitquimica.comcymitquimica.com These compounds can serve as building blocks for creating novel pesticides and herbicides. scbt.com For instance, novel capsaicin (B1668287) derivatives containing a sulfonic acid esters moiety, including 2-methoxy-4-(nonanamidomethyl)phenyl 3-nitrobenzenesulfonate, have been synthesized and investigated for their potential antibacterial and insecticidal activities. frontiersin.org The synthesis of these derivatives highlights the utility of the 3-nitrobenzenesulfonate group in modifying natural product structures to enhance their biological activity. frontiersin.org
This compound is a foundational material for the production of various specialty chemicals. cymitquimica.com Its derivatives are employed in the synthesis of complex organic molecules with specific functionalities. For example, the sodium salt of 3-nitrobenzenesulfonic acid is used in the synthesis of quinoline, a heterocyclic aromatic compound that forms the core of many important molecules. atamanchemicals.comatamanchemicals.comscbt.comatamanchemicals.com It also serves as an intermediate in the production of vanillin. atamanchemicals.comzhishangchemical.com
Role in Dye and Pigment Production
The chemical properties of this compound and its derivatives make them valuable components in the manufacturing of dyes and pigments. cymitquimica.com The presence of the nitro group, a chromophore, and the sulfonic acid group, which enhances water solubility, are particularly advantageous in this field.
Azo dyes, characterized by the -N=N- functional group, represent a large and important class of colorants. unb.ca Derivatives of this compound, particularly sodium 3-nitrobenzenesulfonate, are important intermediates in the production of azo dyes. vulcanchem.comgoogle.com These compounds can be diazotized and coupled with other aromatic compounds to generate a wide spectrum of colors. unb.caresearchgate.net The sulfonic acid group is crucial for the solubility and application of these dyes in textile dyeing processes. vulcanchem.com Sodium m-nitrobenzenesulfonate (B8546208) is also used as an anti-dyeing agent for vat and sulfur dyes, and as a color-forming protective agent. atamanchemicals.comatamanchemicals.comzhishangchemical.com
In the realm of sulfur dyes, sodium 3-nitrobenzenesulfonate plays a role as a color inhibitor and a protective agent for the dye's color. zhishangchemical.com It can act as a mild oxidizing agent, which helps to protect the color during the textile printing and dyeing processes. zhishangchemical.comchembk.com This ensures the quality and fastness of the final colored product.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-(+)-Glycidyl 3-nitrobenzenesulfonate |
| (S)-Bisoprolol |
| Cesium fluoride |
| ((2S)-2-Methyloxiranyl)-methyl 3-nitrobenzenesulfonate |
| Sodium 3-nitrobenzenesulfonate |
| 2-Methoxy-4-(nonanamidomethyl)phenyl 3-nitrobenzenesulfonate |
| Quinoline |
Catalytic and Ancillary Roles in Industrial Processes
This compound and its derivatives, particularly its sodium salt, serve as crucial components in a variety of industrial applications beyond their direct role as reactants in organic synthesis. Their utility stems from their chemical properties as mild oxidizing agents, dye auxiliaries, and formulation components. These compounds contribute to the efficiency and quality of processes in industries ranging from textiles to electroplating.
Chemical Additive in Textile Processing (e.g., Dyeing Assistants, Leveling Agents)
In the textile industry, achieving uniform and vibrant colors on fabrics is a primary objective. Derivatives of this compound, such as sodium 3-nitrobenzenesulfonate, play a significant role as dyeing assistants. riverlandtrading.com They are particularly valued as leveling agents and color-forming protective agents. atamanchemicals.comatamanchemicals.com
As a leveling agent, sodium 3-nitrobenzenesulfonate helps to ensure that the dye is absorbed evenly across the fabric surface, preventing blotches and streaks. riverlandtrading.com This is especially important when dyeing polyester (B1180765) and other synthetic fibers where dye uptake can be challenging to control. researchgate.net The compound can retard the initial rate of dyeing, which promotes a more uniform distribution of the dye molecules. researchgate.net It also acts as a dye inhibitor for certain types of dyes, like vat and sulfur dyes, which helps in achieving the desired final shade and pattern in complex dyeing processes such as discharge printing. atamanchemicals.comatamanchemicals.com
Furthermore, these compounds function as anti-whitening and color-light protective agents, particularly with reactive dyes. atamanchemicals.com They can counteract the effects of reducing substances that might be present during the dyeing process, thus protecting the intended color. zhishangchemical.com In the scouring of cotton fabrics that contain vat-dyed threads, sodium 3-nitrobenzenesulfonate is used to maintain the integrity of the colored portions. atamanchemicals.com
The table below summarizes the functions of 3-nitrobenzenesulfonate derivatives in textile processing:
| Function | Description | Relevant Dye Types |
| Leveling Agent | Promotes uniform dye uptake and prevents uneven coloring. riverlandtrading.com | Cationic dyes, disperse dyes. researchgate.netchembk.com |
| Dyeing Assistant | Aids in the overall dyeing process for better results. riverlandtrading.com | General applications. |
| Color-Protective Agent | Protects the dye's color from chemical degradation during processing. atamanchemicals.com | Vat dyes, sulfur dyes, reactive dyes. atamanchemicals.comatamanchemicals.com |
| Discharge Printing Assistant | Used as an assistant in printing processes where color is selectively removed. chemical-product.comatamanchemicals.com | - |
| Anti-Dyeing Agent | Prevents dye from binding to certain areas of the fabric. atamanchemicals.com | Dye intermediates, sulfur dyes. atamanchemicals.com |
Application in Electroplating Industry (e.g., Oxidizing Agent)
The electroplating industry utilizes derivatives of this compound for surface treatment and finishing of metals. riverlandtrading.com Their primary role in this sector is as an oxidizing agent and a developing agent in electroplating solutions. atamanchemicals.comchemical-product.com
Specifically, sodium 3-nitrobenzenesulfonate is employed as a component in nickel stripping solutions, where it facilitates the removal of nickel coatings from substrates without damaging the underlying material. google.com It also serves as an auxiliary agent in the electroplating bath itself, contributing to better metal deposition and enhancing the quality of the final plated surface. In some cases, it can be used to remove small amounts of iron impurities from the dyeing bath, which in turn improves the quality of the dyeing process. atamanchemicals.com
The functions of 3-nitrobenzenesulfonate derivatives in the electroplating industry are highlighted in the following table:
| Application | Role of 3-Nitrobenzenesulfonate | Benefit |
| Nickel Stripping | Additive in stripping solutions. mallakchemicals.com | Efficient removal of nickel coatings. |
| Electroplating Bath | Developing and oxidizing agent. atamanchemicals.comchemical-product.com | Improved metal deposition and surface quality. |
| Demetalizing | Oxidizing agent. atamanchemicals.com | Removal of unwanted metal contaminants. atamanchemicals.com |
Component in Photographic Developer Solutions
In the realm of photography, derivatives of this compound have found a niche application in developer solutions. riverlandtrading.com These compounds act as components that facilitate the development of photographic film and paper. riverlandtrading.com Their function is to assist in the reduction of silver halide crystals to metallic silver, which is the fundamental process of forming a photographic image. riverlandtrading.com The presence of 3-nitrobenzenesulfonic acid in a color photographic developer has been noted to be part of the replenishing solution, indicating its role in maintaining the developer's activity over time. epo.org
Utility in Formulations for Industrial Cleaning and Adhesives
The versatile chemical nature of this compound derivatives also lends them to applications in industrial cleaning and adhesive formulations.
In industrial cleaning products, sodium 3-nitrobenzenesulfonate is used as a surfactant and detergent additive. riverlandtrading.com It aids in the solubilization and removal of oils, greases, and other organic residues from surfaces and equipment. riverlandtrading.com It can also be found in formulations for rust removers, particularly for marine applications. atamanchemicals.comzhishangchemical.com
Within adhesive and sealant formulations, these compounds act as wetting agents and viscosity modifiers. riverlandtrading.com Their inclusion can improve the flow characteristics of the adhesive, ensuring better coverage and stronger bonds. riverlandtrading.com The European Chemicals Agency (ECHA) has also noted the use of this substance in adhesives and sealants. europa.eu
The table below outlines the roles of 3-nitrobenzenesulfonate derivatives in cleaning and adhesive products:
| Industry | Product Type | Function |
| Industrial Cleaning | Detergents, Degreasers | Surfactant, helps remove organic residues. riverlandtrading.com |
| Rust Removers | Active component in rust removal formulations. atamanchemicals.com | |
| Adhesives & Sealants | Formulations | Wetting agent, viscosity modifier. riverlandtrading.com |
Computational and Theoretical Investigations of Methyl 3 Nitrobenzenesulfonate
Quantum Chemical Characterization
Quantum chemical methods provide profound insights into the molecular properties of Methyl 3-nitrobenzenesulfonate, elucidating its electronic structure, reactivity, and bonding characteristics from a theoretical standpoint.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For aromatic sulfonate esters and related compounds, DFT calculations, often using functionals like B3LYP with basis sets such as cc-pVTZ, provide a reliable description of molecular geometry and electronic properties. researchgate.netmdpi.com Studies on analogous molecules, such as 3-nitrobenzenesulfonic acid (3-NBSA), have been performed to determine equilibrium configurations and structural parameters. researchgate.net
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to understand and predict chemical reactivity. youtube.comlibretexts.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity). youtube.comlibretexts.org
For nitro-substituted benzenesulfonates, the energies and localizations of these orbitals are of particular interest. In a related compound, methyl 4-nitrobenzenesulfonate, DFT studies revealed a HOMO-LUMO energy gap of 4.32 eV. The LUMO is significantly influenced by the π* orbitals of the nitro group, indicating that this site is a primary center for nucleophilic attack. The HOMO, conversely, is typically distributed over the benzene (B151609) ring and the sulfonate group. The energies of the frontier orbitals for the closely related 3-nitrobenzenesulfonic acid (3-NBSA) have been calculated, showing the influence of the nitro group on the electronic properties compared to unsubstituted benzenesulfonic acid. researchgate.net
Table 1: Representative Frontier Orbital Energies for a Related Nitrobenzenesulfonate
| Orbital | Energy (eV) | Description | Probable Localization in this compound |
|---|---|---|---|
| LUMO | - | Lowest Unoccupied Molecular Orbital | Primarily on the nitro group and benzene ring (π* orbitals) |
| HOMO | - | Highest Occupied Molecular Orbital | Distributed across the sulfonate group and benzene ring |
| Gap | ~4.32 eV | Energy difference between HOMO and LUMO | Influences chemical reactivity and electronic transitions |
Note: Data is based on analogous compounds like methyl 4-nitrobenzenesulfonate. The exact values for this compound require specific calculation.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals that correspond to the familiar Lewis structure elements of bonds, lone pairs, and core orbitals. uni-muenchen.de This method allows for a quantitative understanding of intramolecular charge transfer and hyperconjugative interactions. researchgate.netuba.ar
In systems containing nitro and sulfonic groups, NBO analysis reveals significant electronic interactions. researchgate.net The analysis quantifies donor-acceptor interactions, where filled (donor) Lewis-type NBOs interact with empty (acceptor) non-Lewis NBOs. uni-muenchen.de For nitro-substituted benzenesulfonic acids, NBO analysis shows a strong electron-acceptor effect from the nitro group. researchgate.net This influences the sulfonic group, which can be involved in complex orbital interactions with the benzene ring. researchgate.net These interactions, evaluated by second-order perturbation theory, indicate the stabilization energy associated with electron delocalization from donor to acceptor orbitals. researchgate.net This provides insight into the nature of the chemical bonds and the electronic effects of the substituents. researchgate.net
Conformational Landscape and Molecular Dynamics
The three-dimensional structure and flexibility of this compound are critical to its properties and interactions. Computational methods are used to explore its conformational possibilities and the intramolecular forces that govern them.
The conformational landscape of this compound is primarily defined by the rotation around its key single bonds. The most significant of these is the C(aromatic)–S–O–C(methyl) linkage. X-ray crystallographic studies of structurally similar phenyl benzenesulfonates show that the aromatic rings attached to the SO₃ group typically adopt a gauche orientation relative to the ester bond. nih.goviucr.org This results in a C–S–O–C torsion angle in the range of 84° to 103°. nih.goviucr.org For instance, a value of 84.68° was reported for a related compound. nih.gov
Computational studies on the analogous 3-nitrobenzenesulfonic acid (3-NBSA) show the existence of two stable conformers, which differ in the orientation of the hydroxyl group relative to the nitro group. researchgate.net For this compound, conformational isomerism would similarly arise from the rotation of the methoxy (B1213986) group around the S-O bond and the rotation of the entire sulfonate group relative to the plane of the benzene ring. Molecular mechanics and dynamics simulations can map the potential energy surface to identify low-energy conformers and the barriers between them. acs.org
Table 2: Key Torsional Angles in Related Nitrobenzenesulfonate Structures
| Torsion Angle | Typical Value (°) | Compound Type | Reference |
|---|---|---|---|
| C(aromatic)–S–O–C(ester) | 84.68 | 3,5-dimethylphenyl 2-nitrobenzenesulfonate | nih.gov |
| C(aromatic)–S–O–C(ester) | 64.92 - 83.75 | 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | researchgate.netiucr.org |
| O(sulfonyl)–S–C(aromatic)–C(aromatic) | 78.91 - 95.42 | 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | researchgate.netiucr.org |
Note: These values are from similar, but not identical, molecules and illustrate the common gauche conformation.
The preferred conformations of this compound are stabilized by a network of weak intramolecular interactions. These can include weak C–H···O hydrogen bonds between the methyl or aromatic hydrogens and the oxygen atoms of the sulfonate or nitro groups. researchgate.net Such interactions, while individually weak, collectively contribute to the stability of specific conformers. researchgate.net
Intermolecular Interactions and Solid-State Structural Studies
In the absence of strong hydrogen bond donors in its own structure, this compound primarily acts as a hydrogen bond acceptor. The oxygen atoms of the sulfonate group and the nitro group are potential sites for hydrogen bonding. In the presence of suitable donor molecules or co-formers, these groups can participate in the formation of extensive hydrogen bond networks.
For instance, in the crystal structure of a related compound, 2,2′-bipyridin-1-ium 3-nitrobenzenesulfonate, the 3-nitrobenzenesulfonate anion is involved in C–H···O and N–H···O hydrogen bonds. iucr.org The sulfonate oxygen atoms act as acceptors, leading to the formation of specific ring motifs, such as R²₁(5) and R⁴₄(14) in graph-set notation. iucr.orgre3data.org It is plausible that in a crystalline environment with appropriate donors, this compound would exhibit similar acceptor behavior, with the sulfonate and nitro oxygens being key interaction points. The geometry of the sulfonate group in the 3-nitrobenzenesulfonate anion has been characterized, with S–O bond distances in the range of 1.4370(13) Å to 1.4466(13) Å and O–S–O angles between 112.77(8)° and 113.72(8)°. iucr.org
Table 1: Representative Crystallographic Data for the 3-Nitrobenzenesulfonate Moiety (from 2,2′-Bipyridin-1-ium 3-nitrobenzenesulfonate)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| S–O Bond Distances (Å) | 1.4370 – 1.4466 |
| O–S–O Angles (°) ** | 112.77 – 113.72 |
| Benzene-NO₂ Dihedral Angle (°) ** | 2.98 |
Data sourced from the crystallographic study of 2,2′-Bipyridin-1-ium 3-nitrobenzenesulfonate. iucr.org
The aromatic ring of this compound is electron-deficient due to the presence of the electron-withdrawing nitro and sulfonate groups. This electronic character influences its ability to participate in π-stacking interactions. It can engage in offset face-to-face or edge-to-face interactions with other aromatic systems.
In a study of 3,5-dimethylphenyl 2-nitrobenzenesulfonate, centrosymmetric dimers are formed via π–π stacking interactions between the electron-rich 3,5-dimethylphenyl groups, with a centroid-centroid distance of 3.709 Å. iucr.orgresearchgate.net While the phenyl ring in this compound is electron-poor, it can still participate in π-stacking, particularly with electron-rich aromatic systems, contributing to the stability of the crystal lattice. semanticscholar.org These interactions, along with hydrogen bonds, would direct the formation of columns or layered structures in the solid state. butlerov.comacs.org
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. This method maps the close contacts between molecules, providing a fingerprint of the intermolecular interactions. For a molecule like this compound, a Hirshfeld analysis would allow for the detailed characterization of all intermolecular contacts, including H···O, H···H, and C···H interactions.
Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Nitrobenzenesulfonate
| Interaction Type | Contribution (%) |
| O···H/H···O | ~40% |
| H···H | ~28% |
| C···H/H···C | ~12% |
Data are representative and based on the analysis of N-[2-(5-methyl-furan-2-yl)phenyl]-3-nitro-N-[(3-nitrophenyl)sulfonyl]benzenesulfonamide. researchgate.net
Computational Reaction Mechanism Prediction and Energetics
Computational chemistry provides essential tools for predicting the mechanisms and energetics of chemical reactions. For this compound, these methods can elucidate the pathways of its reactions, particularly nucleophilic substitution.
This compound is a potent methylating agent, and its reactions with nucleophiles are expected to proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. Computational methods, particularly Density Functional Theory (DFT), can be used to model the potential energy surface of these reactions. harvard.edu This involves locating the transition state, which is a first-order saddle point on the potential energy surface, and calculating its energy relative to the reactants and products.
For a typical Sₙ2 reaction involving this compound and a nucleophile (Nu⁻), the transition state would feature a pentacoordinate carbon atom, with the Nu-C bond partially formed and the C-O bond to the sulfonate leaving group partially broken. Quantum-chemical simulations of the reaction between 3-nitrobenzenesulfonyl chloride and various nucleophiles have shown that the process follows a concerted Sₙ2 mechanism with a single transition state. The activation energy for such a reaction can be calculated, providing a quantitative measure of the reaction barrier.
Table 3: Computationally Modeled Parameters for a Generic Sₙ2 Reaction of this compound
| Parameter | Description |
| Reactants | This compound + Nucleophile |
| Transition State (TS) | [Nu···CH₃···OSO₂-Ar]⁻ |
| Products | CH₃-Nu + 3-Nitrobenzenesulfonate anion |
| Activation Energy (Ea) | Energy difference between TS and reactants |
| Reaction Energy (ΔE) | Energy difference between products and reactants |
This table represents a generalized model for the Sₙ2 reaction.
The reactivity of this compound can be predicted using various computational descriptors derived from its electronic structure. One of the most important descriptors is the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates a greater susceptibility of the molecule to nucleophilic attack.
The strong electron-withdrawing nature of the nitro group in the meta position, combined with the sulfonate group, significantly lowers the energy of the LUMO of the aromatic ring and enhances the electrophilicity of the methyl group's carbon atom. In a related compound, 4-methyl-3-nitrobenzenesulfonamide, DFT calculations have shown that the electron-withdrawing effect of the nitro group lowers the LUMO energy, favoring nucleophilic attack at the sulfur atom. For this compound, the attack is expected at the methyl carbon. DFT studies on similar nitrobenzenesulfonates have reported HOMO-LUMO energy gaps of around 4.32 eV. Other descriptors such as electrostatic potential (ESP) maps can also be used to identify the most electrophilic sites in the molecule.
Table 4: Key Computational Descriptors for Reactivity Prediction
| Descriptor | Significance for Reactivity |
| LUMO Energy | Lower energy indicates higher susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | Smaller gap generally implies higher reactivity. |
| Electrostatic Potential (ESP) | Positive regions indicate electrophilic sites prone to attack. |
| Hammett Parameters (σ) | Quantify the electronic effect of substituents on reactivity. |
Analytical Methodologies for the Research and Characterization of Methyl 3 Nitrobenzenesulfonate
Spectroscopic Identification and Structural Elucidation
Spectroscopic techniques are fundamental in verifying the molecular structure of Methyl 3-nitrobenzenesulfonate and providing detailed information about its chemical bonds and functional groups. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (Infrared and Raman), mass spectrometry, and UV-Vis spectroscopy offers a comprehensive characterization of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
¹H NMR Spectroscopy:
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex multiplet pattern due to the meta-substitution on the benzene (B151609) ring. The electron-withdrawing nature of both the nitro (-NO₂) and the methoxy (B1213986) sulfonyl (-SO₂OCH₃) groups significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield.
The proton at the C2 position, being ortho to both the nitro and sulfonate groups, is expected to be the most deshielded and appear as a singlet or a narrow triplet at the lowest field.
The protons at the C4 and C6 positions would be influenced by both substituents, leading to complex splitting patterns, likely appearing as doublets of doublets.
The proton at the C5 position, being meta to the nitro group and para to the sulfonate group, would also contribute to the complex multiplet in the aromatic region.
The methyl (-OCH₃) group protons are expected to appear as a sharp singlet at a higher field (upfield) compared to the aromatic protons, as they are not directly attached to the aromatic ring but are influenced by the electronegative oxygen and sulfur atoms.
Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.50 - 8.80 | Multiplet |
| Methyl (-OCH₃) | ~3.90 | Singlet |
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing nitro and methoxy sulfonyl groups will cause the aromatic carbon signals to appear at lower field.
The carbon atom directly attached to the nitro group (C3) and the carbon atom attached to the sulfonate group (C1) are expected to be significantly deshielded.
The remaining four aromatic carbons will have distinct chemical shifts due to the asymmetrical substitution pattern.
The methyl carbon of the methoxy group will appear at a much higher field.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Aromatic-C | 120 - 150 |
| Methyl (-OCH₃) | ~53 |
It is important to note that these are predicted values, and actual experimental data may vary depending on the solvent and other experimental conditions. For instance, in a study of methyl 3-nitrobenzoate, the aromatic carbons were observed in the range of 124.3-164.7 ppm, and the methyl carbon was at 52.6 ppm rsc.org.
Infrared (IR) and Raman Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.
Infrared (IR) Spectroscopy:
The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, sulfonate, and aromatic groups.
Nitro Group (-NO₂): Strong asymmetric and symmetric stretching vibrations are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
Sulfonate Group (-SO₂-O-): Strong characteristic stretching vibrations for the S=O bonds are expected in the region of 1350-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The S-O-C stretching vibration would likely appear in the 1000-750 cm⁻¹ region.
Aromatic Ring (C=C): Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1400 cm⁻¹ region.
C-H Bonds: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the methyl C-H stretching vibrations are anticipated in the 2950-2850 cm⁻¹ range. Aromatic C-H out-of-plane bending vibrations, which can be indicative of the substitution pattern, would be observed in the 900-690 cm⁻¹ region.
For comparison, the IR spectrum of the related compound 3-nitrobenzenesulfonic acid shows characteristic peaks for the nitro and sulfonic acid groups chemicalbook.com.
Raman Spectroscopy:
Raman spectroscopy provides complementary information to IR spectroscopy. A transition is Raman active if there is a change in the polarizability of the molecule during the vibration sigmaaldrich.com.
The symmetric vibrations of the nitro group and the sulfonate group are expected to produce strong signals in the Raman spectrum.
The aromatic ring vibrations will also be Raman active. The "ring breathing" mode, a symmetric vibration of the entire benzene ring, typically gives a strong Raman signal.
While specific Raman data for this compound is scarce, analysis of related compounds like sodium 3-nitrobenzenesulfonate can provide insights into the expected vibrational modes sigmaaldrich.comnih.gov.
Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
| Nitro (-NO₂) | Asymmetric Stretch | ~1530 | IR |
| Symmetric Stretch | ~1350 | IR, Raman | |
| Sulfonate (-SO₂-O-) | Asymmetric S=O Stretch | 1350 - 1400 | IR |
| Symmetric S=O Stretch | 1150 - 1200 | IR, Raman | |
| S-O-C Stretch | 1000 - 750 | IR | |
| Aromatic Ring | C=C Stretch | 1600 - 1400 | IR, Raman |
| C-H | Aromatic C-H Stretch | >3000 | IR, Raman |
| Methyl C-H Stretch | 2950 - 2850 | IR, Raman |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. For this compound (C₇H₇NO₅S), the expected molecular weight is approximately 217.20 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 217. The fragmentation pattern would be influenced by the presence of the nitro, sulfonate, and methyl groups. Common fragmentation pathways for aromatic sulfonate esters involve cleavage of the S-O and C-S bonds.
Expected Fragmentation Pattern:
Loss of the methoxy group (-OCH₃): A fragment ion at m/z 186 could be observed, corresponding to the [M - OCH₃]⁺ ion.
Loss of the methyl group (-CH₃): A peak at m/z 202, corresponding to [M - CH₃]⁺, might be present.
Loss of sulfur dioxide (SO₂): Cleavage of the C-S bond could lead to the loss of SO₂, resulting in a fragment at m/z 153.
Nitro group fragmentation: The nitro group can fragment in various ways, including the loss of NO₂ (m/z 171) or NO (m/z 187).
Formation of the 3-nitrophenyl cation: A significant peak at m/z 123 corresponding to the [C₆H₄NO₂]⁺ ion could be expected.
Tropylium ion: Rearrangement and fragmentation of the aromatic ring could also lead to the formation of characteristic aromatic fragments.
The fragmentation of benzenesulfonates typically involves the loss of SO₂ aaqr.org. The presence of an aromatic ring often results in a prominent molecular ion whitman.edu.
Electronic Absorption Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds typically exhibit characteristic absorption bands in the ultraviolet region. The presence of the nitro group, a strong chromophore, is expected to significantly influence the UV-Vis spectrum of this compound.
The spectrum would likely show two main absorption bands:
A high-intensity band at a shorter wavelength (around 200-220 nm) corresponding to the π → π* transitions of the benzene ring.
A lower-intensity band at a longer wavelength (around 260-280 nm) which is characteristic of the n → π* transition of the nitro group. The position and intensity of this band can be sensitive to the solvent polarity.
The UV-Vis spectrum of the related 3-nitrobenzenesulfonic acid shows absorption in the UV range, which is consistent with these expectations nih.gov.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity. High-Performance Liquid Chromatography (HPLC) is a particularly well-suited method for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds. A reversed-phase HPLC method would be the most common approach for the analysis of this compound.
Method Parameters:
Stationary Phase: A C18 column is a suitable choice for the stationary phase, as it provides good retention for moderately polar organic compounds.
Mobile Phase: A mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer would be used as the mobile phase. The composition of the mobile phase can be optimized to achieve the desired retention time and separation from impurities. A gradient elution, where the proportion of the organic solvent is gradually increased, may be necessary for complex samples.
Detection: A UV detector is the most common type of detector for HPLC analysis of aromatic compounds. The detection wavelength should be set at or near the λmax of this compound to ensure high sensitivity. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment mdpi.com.
Purity Assessment: The purity of a sample of this compound can be determined by calculating the peak area percentage of the main component in the chromatogram. The presence of any impurity peaks would indicate a lower purity.
While a specific, validated HPLC method for this compound is not widely published, methods for the analysis of the closely related 3-nitrobenzenesulfonic acid have been developed. These methods typically use a C18 column with a mobile phase consisting of acetonitrile and a phosphoric acid or formic acid buffer sielc.com. Such methods could be readily adapted and optimized for the analysis of this compound.
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound. While a specific, validated GC method for this compound is not widely published in readily available literature, methods for related sulfonate esters can be adapted. A typical GC method would involve a capillary column with a suitable stationary phase, often a mid-polarity phase like a phenyl polysiloxane, to achieve optimal separation from other components in a sample matrix.
A flame ionization detector (FID) is commonly used for the detection of organic compounds such as this compound due to its robustness and wide linear range. For enhanced sensitivity and selectivity, especially at trace levels, a mass spectrometer (MS) detector can be employed (GC-MS).
Hypothetical GC-FID Parameters for this compound Analysis:
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness fused-silica capillary column coated with 5% phenyl - 95% dimethylpolysiloxane |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, ramp at 15 °C/min to 280 °C, hold for 5 minutes |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Volume | 1 µL |
| Split Ratio | 10:1 |
These parameters would require optimization and validation for the specific application to ensure accuracy, precision, and sensitivity for the quantification of this compound.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and versatile tool for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, checking the purity of a sample, and determining appropriate solvent systems for column chromatography.
For the separation of aromatic nitro compounds like this compound on a standard silica gel TLC plate, a mobile phase of intermediate polarity is typically effective. A common starting point is a mixture of a non-polar solvent like hexane or toluene and a more polar solvent such as ethyl acetate or dichloromethane. The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, ideally between 0.3 and 0.7.
Visualization of the separated spots on the TLC plate can be achieved through non-destructive methods like exposure to ultraviolet (UV) light, as the aromatic nitro group in this compound will absorb UV radiation, appearing as a dark spot on a fluorescent background. Destructive methods, such as staining with a universal reagent like potassium permanganate, can also be used to visualize the compound.
Example TLC System for this compound:
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Ethyl acetate / Hexane (30:70, v/v) |
| Visualization | UV light at 254 nm |
The Rf value obtained is characteristic of the compound in a specific solvent system and can be used for identification purposes when compared to a reference standard run on the same plate.
X-ray Diffraction for Crystal Structure Determination
For instance, the crystal structure of related nitrobenzenesulfonate esters reveals key features such as the orientation of the nitro and sulfonate groups relative to the benzene ring and the packing of the molecules in the crystal lattice. This information is invaluable for understanding the physical properties of the compound and for computational modeling studies.
Applications in Reference Standard Development and Quality Assurance
The availability of a well-characterized reference standard for this compound is paramount for accurate and reliable analytical measurements in a quality assurance setting.
Analytical Method Development (AMD) and Validation (AMV)
In method validation, the reference standard is used to establish key performance characteristics, including:
Specificity/Selectivity: Ensuring the method can unequivocally assess the analyte in the presence of other components.
Linearity: Demonstrating a direct proportional relationship between the concentration of the analyte and the analytical signal over a defined range.
Accuracy: Assessing the closeness of the test results obtained by the method to the true value.
Precision: Evaluating the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Traceability and Compliance with Pharmacopoeial Standards
In the pharmaceutical industry, analytical measurements must be traceable to established standards to ensure consistency and reliability. A reference standard of this compound provides this traceability. Its purity and identity are rigorously established through a comprehensive set of analytical tests.
The European Pharmacopoeia (Ph. Eur.) has recognized the potential risk of sulfonate esters as genotoxic impurities in active pharmaceutical ingredients (APIs). gmp-compliance.org General chapter 2.5.41 of the Ph. Eur. specifically addresses "Methyl, ethyl and isopropyl benzenesulfonate in active substances". gmp-compliance.org This chapter provides a framework for the control of these impurities, and compliance with its requirements is often necessary for drug approval in Europe. gmp-compliance.org
The use of a well-characterized this compound reference standard is critical for demonstrating compliance with these pharmacopoeial standards. It allows for the accurate quantification of this impurity in APIs, ensuring that its levels are below the stringent limits set by regulatory authorities to safeguard patient health. The principles of quality risk management are applied in the manufacturing of APIs to control for such genotoxic impurities. gmp-compliance.org
Future Directions and Emerging Research Avenues for Methyl 3 Nitrobenzenesulfonate
The exploration of methyl 3-nitrobenzenesulfonate and related compounds continues to open new frontiers in organic synthesis and materials science. Future research is poised to focus on enhancing the efficiency, sustainability, and scope of its applications. Key emerging avenues include the development of greener synthetic methods, the discovery of novel catalytic systems, and the integration of advanced computational and analytical tools to deepen the understanding of its reactivity and guide new discoveries.
Q & A
Q. What are the standard synthetic routes for Methyl 3-nitrobenzenesulfonate, and how do reaction conditions influence yield?
this compound is typically synthesized via sulfonation of nitrobenzene derivatives. A common method involves reacting 3-nitrobenzenesulfonyl chloride with methanol in the presence of a base (e.g., pyridine) under anhydrous conditions. Optimal yields (>85%) are achieved at 0–5°C to minimize side reactions like hydrolysis. Solvent choice (e.g., dichloromethane vs. THF) and stoichiometric ratios of reagents are critical for purity .
Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR : H and C NMR confirm the methyl ester group (δ ~3.9 ppm for CH) and aromatic nitro groups (δ ~8.5–8.7 ppm).
- IR : Strong peaks at ~1370 cm (S=O asymmetric stretch) and ~1530 cm (NO symmetric stretch).
- X-ray crystallography : SHELX software (e.g., SHELXL) resolves crystal packing and hydrogen-bonding patterns, critical for understanding supramolecular interactions .
Q. What safety protocols are essential when handling this compound in the lab?
Q. How is this compound utilized as a sulfonating agent in organic synthesis?
It acts as a methylating agent in nucleophilic substitutions, transferring the methyl group to alcohols or amines. For example, it methylates glycidol derivatives to form stereospecific intermediates in drug synthesis (e.g., calcilytics) .
Advanced Research Questions
Q. How does this compound facilitate asymmetric synthesis of chiral epoxides?
The compound reacts with chiral glycidol precursors (e.g., (S)- or (R)-glycidol) under basic conditions (NaH/DMF) to yield enantiomerically pure epoxides. The reaction’s stereochemical outcome depends on solvent polarity and temperature, with THF-DMSO mixtures enhancing diastereoselectivity (>90% ee) .
Q. What microbial degradation pathways are observed for 3-nitrobenzenesulfonates, and how do they inform bioremediation strategies?
Bacteria like Delftia tsuruhatensis AD9 metabolize 3-nitrobenzenesulfonates via reductive pathways, converting nitro groups to amines. Enzymatic assays reveal nitroreductase activity under anaerobic conditions, suggesting potential for bioremediation of sulfonate pollutants .
Q. How do hydrogen-bonding patterns in this compound crystals influence its physicochemical properties?
Graph set analysis (Etter’s formalism) reveals dimeric hydrogen-bonding motifs (e.g., rings) between sulfonate oxygen and nitro groups. These interactions stabilize crystal lattices, affecting melting points and solubility .
Q. What experimental approaches resolve contradictions in reported stability data for this compound under acidic vs. basic conditions?
- pH-dependent stability studies : Hydrolysis rates increase in basic media (t < 1 hr at pH 12) due to nucleophilic attack on the ester group.
- Kinetic modeling : Pseudo-first-order kinetics quantify degradation pathways, guiding storage conditions (dry, inert atmosphere recommended) .
Q. How is this compound integrated into multi-step syntheses of bioactive molecules?
It serves as a key intermediate in synthesizing calcilytic agents. For example, coupling with [1,1-dimethyl-2-(2-naphthalenyl)ethyl]amine under reflux conditions forms a precursor to oral calcium regulators. Pd-catalyzed cross-coupling steps further functionalize the core structure .
Q. What role does this compound play in designing supramolecular assemblies?
Its nitro and sulfonate groups participate in - stacking and electrostatic interactions, enabling co-crystallization with aromatic amines. These assemblies are studied for applications in molecular recognition and crystal engineering .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
